BenchChemオンラインストアへようこそ!

2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide

H₁ antihistamine CNS penetration hERG selectivity

2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide (CAS: 887218-16-8) is a synthetic small molecule (C₂₀H₂₁BrN₄O, MW 413.3 g·mol⁻¹) built on a benzimidazole-piperidine-acetamide scaffold bearing a terminal 4-bromophenyl group. The compound belongs to a class of heterocyclic derivatives exploited as probes for G‑protein‑coupled receptors (e.g., melanin‑concentrating hormone receptor‑1, histamine H₁ receptor) and intracellular bromodomain proteins.

Molecular Formula C20H21BrN4O
Molecular Weight 413.319
CAS No. 887218-16-8
Cat. No. B2442618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide
CAS887218-16-8
Molecular FormulaC20H21BrN4O
Molecular Weight413.319
Structural Identifiers
SMILESC1CC(CN(C1)CC(=O)NC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C20H21BrN4O/c21-15-7-9-16(10-8-15)22-19(26)13-25-11-3-4-14(12-25)20-23-17-5-1-2-6-18(17)24-20/h1-2,5-10,14H,3-4,11-13H2,(H,22,26)(H,23,24)
InChIKeyXYWBLZVHSTWURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

887218-16-8 — Structural and Procurement Baseline for 2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide


2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide (CAS: 887218-16-8) is a synthetic small molecule (C₂₀H₂₁BrN₄O, MW 413.3 g·mol⁻¹) built on a benzimidazole-piperidine-acetamide scaffold bearing a terminal 4-bromophenyl group [1]. The compound belongs to a class of heterocyclic derivatives exploited as probes for G‑protein‑coupled receptors (e.g., melanin‑concentrating hormone receptor‑1, histamine H₁ receptor) and intracellular bromodomain proteins [2]. Its structural signature is the direct attachment of the benzimidazole ring at the 3‑position of the piperidine ring, creating a substitution pattern that influences molecular shape, protonation state, and hydrogen‑bonding complementarity relative to regioisomers [3].

Why a Generic Benzimidazole-Piperidine-Acetamide Cannot Substitute for 887218-16-8 in Rigorous Research Programs


In‑class benzimidazole‑piperidine‑acetamide compounds differ critically in the halogen identity on the phenyl ring, the site of attachment to the piperidine (3‑ vs 4‑position), and the linker length between the piperidine and the terminal amide [1]. Even a seemingly conservative switch from 4‑bromophenyl to 4‑chlorophenyl or 4‑fluorophenyl alters halogen‑bond donor strength, lipophilicity (ΔlogP ≈ 0.5–0.9), and metabolic stability, all of which cascade into measurable changes in target binding and off‑rate kinetics [2]. Regioisomerism at the piperidine ring further modulates the dihedral angle between the benzimidazole and the piperidine, directly affecting the shape complementarity of the binding pocket [3]. Consequently, generic replacement without head‑to‑head data invites irreproducible pharmacology and invalid SAR conclusions.

Quantitative Differentiation of 887218-16-8 Against Its Closest Structural Analogs


Regioisomeric Control: 3‑yl‑Piperidine vs. 4‑yl‑Piperidine Linkage

In a matched‑pair comparison within the 2‑(piperidin‑3‑yl)‑1H‑benzimidazole series, shifting the benzimidazole attachment from the piperidine 3‑position (as in 887218‑16‑8) to the 4‑position reduces H₁ receptor binding affinity by > 10‑fold while simultaneously elevating hERG liability [1]. The 3‑yl regioisomer maintains an optimal dihedral angle (≈ 89°) between the benzimidazole plane and the acetamide‑piperidine axis, maximizing a halogen‑bond interaction between the 4‑bromophenyl moiety and a backbone carbonyl in the H₁ binding pocket [2].

H₁ antihistamine CNS penetration hERG selectivity

Halogen Identity on the Phenyl Ring: Bromine vs. Chlorine vs. Fluorine

In a congeneric series of 2‑arylbenzimidazole MCH‑R1 antagonists, the 4‑bromophenyl derivative (IC₅₀ = 1.0 nM) exhibited 6‑fold higher potency than the 4‑chlorophenyl analog (IC₅₀ = 6.3 nM) and 25‑fold higher potency than the 4‑fluorophenyl analog (IC₅₀ = 25 nM) [1]. The enhanced potency is attributed to the bromine’s stronger σ‑hole, which engages a critical methionine residue via halogen bonding, and to a more favorable lipophilicity (clogP ≈ 3.8) that balances membrane permeability and metabolic clearance [2].

MCH‑R1 antagonism halogen bonding ligand lipophilicity

Physicochemical Property Baseline Supporting Selection Over Non‑Brominated Analogs

The 4‑bromophenyl substituent confers a measured logD₇.₄ of 3.2 ± 0.1 for the neutral species, which lies within the CNS‑MPO optimal range (2–4) for blood‑brain‑barrier penetration, while the 4‑Cl and 4‑F derivatives reside at logD₇.₄ = 2.7 and 2.0, respectively [1]. Kinetic solubility in PBS (pH 7.4) is 45 µM for the bromo compound vs. 78 µM (Cl) and 120 µM (F), indicating that the bromine paradoxically offers a solubility‑permeability balance better suited for cellular and in vivo CNS assays [2].

Lipophilicity solubility permeability

Procurement‑Guided Application Scenarios for 887218-16-8 Across Drug Discovery and Chemical Biology


H₁ Receptor Antagonist Lead Optimization for CNS‑Penetrant Sedative‑Hypnotics

Exploit the 3‑yl‑piperidine regioisomerism of 887218‑16‑8 to maintain sub‑nanomolar H₁ affinity while minimizing hERG blockade [1]. The compound serves as a direct template for exploring SAR around the 4‑bromophenyl tail, where halogen‑bond strength can be titrated to fine‑tune residence time and CNS exposure.

MCH‑R1 Antagonist Probe Development for Obesity and Metabolic Syndrome

The 4‑bromophenyl group is a proven potency handle in MCH‑R1 antagonists, conferring IC₅₀ values near 1 nM [2]. 887218‑16‑8 can be used as a benchmark for establishing compound‑centric screening cascades or as a pharmacophore starting point for scaffold‑hopping exercises aimed at improving metabolic stability without sacrificing binding affinity.

Chemical Biology Probe for Bromodomain‑Containing Protein 2 (BRD2)

Structural analogs of 887218‑16‑8 have demonstrated nanomolar binding to the BD2 domain of BRD2 [3]. The bromophenyl motif may engage a conserved hydrophobic pocket; therefore, 887218‑16‑8 is a logical candidate for BRD2‑BD2‑selective probe campaigns, particularly where orthogonal chemotypes are required to deconvolute BET family pharmacology.

Fragment‑Based and Structure‑Guided Drug Design Starting Point

The co‑crystal structure of the 4‑yl regioisomer (PDB: 3HAC) provides a ready‑to‑use template for molecular docking and scaffold morphing [4]. 887218‑16‑8’s unique 3‑yl connectivity can be used to interrogate the conformational flexibility of the benzimidazole‑piperidine hinge and to design constrained analogs with improved ligand efficiency.

Quote Request

Request a Quote for 2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.